![molecular formula C19H19N5O B13824531 4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile](/img/structure/B13824531.png)
4-(methoxymethyl)-6-methyl-2-[2-[(Z)-(2-methylindol-3-ylidene)methyl]hydrazinyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, indole compounds, and various reagents for functional group modifications. Common synthetic routes may involve:
Condensation reactions: Combining indole derivatives with pyridine precursors under acidic or basic conditions.
Substitution reactions: Introducing methoxymethyl and methyl groups through nucleophilic substitution.
Cyclization reactions: Forming the pyridine ring structure through cyclization of intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and functional groups.
Other pyridine derivatives: Compounds with similar core structures but different substituents, such as 4-methylpyridine or 2,6-dimethylpyridine.
Indole derivatives: Compounds with indole rings and various functional groups, such as 2-methylindole or 3-formylindole.
Uniqueness
The uniqueness of 4-(methoxymethyl)-6-methyl-2-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}pyridine-3-carbonitrile lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N5O/c1-12-8-14(11-25-3)16(9-20)19(22-12)24-21-10-17-13(2)23-18-7-5-4-6-15(17)18/h4-8,10,23H,11H2,1-3H3,(H,22,24)/b21-10+ |
InChI Key |
IPIKXJDLBOJKGO-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=N1)N/N=C/C2=C(NC3=CC=CC=C32)C)C#N)COC |
Canonical SMILES |
CC1=CC(=C(C(=N1)NN=CC2=C(NC3=CC=CC=C32)C)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
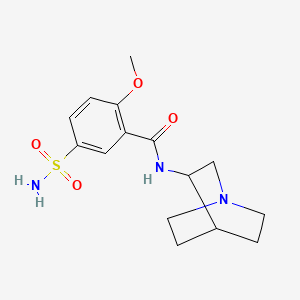
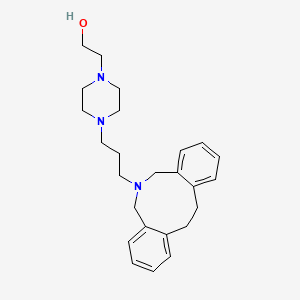
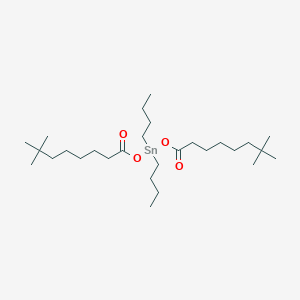
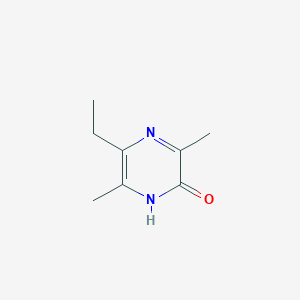
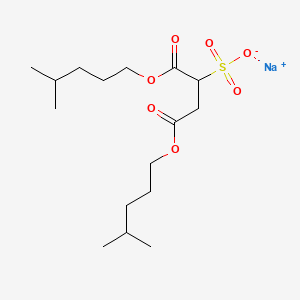
![methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
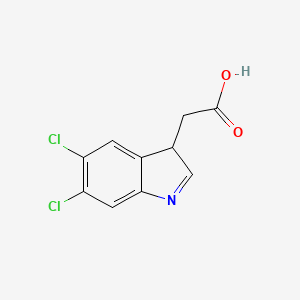
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
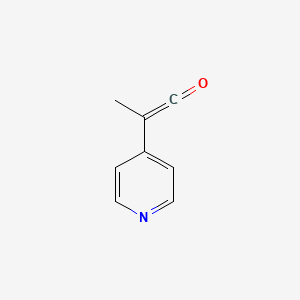
![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)
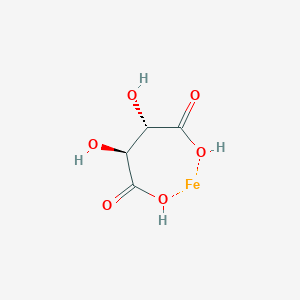

![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
